An In-depth Technical Guide to the Chemical Properties of (S)-1-(3-Chlorophenyl)ethanol
An In-depth Technical Guide to the Chemical Properties of (S)-1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-Chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in the asymmetric synthesis of various biologically active molecules and pharmaceuticals.[1] Its stereochemistry is often pivotal to the efficacy and safety of the final drug product. This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-1-(3-Chlorophenyl)ethanol, detailed experimental protocols for its synthesis and purification, and a summary of its safety profile.
Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-1-(3-Chlorophenyl)ethanol are summarized in the tables below. This data has been compiled from various reputable chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 83-85 °C at 1.5 mmHg | [2] |
| Density | 1.173 g/mL | [2] |
| Refractive Index | 1.5445 | [2] |
| Storage Temperature | 2-8°C |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 120121-01-9 (for S-enantiomer) | [3] |
| PubChem CID | 160328117 | [4] |
| InChI | InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | [4] |
| InChIKey | QYUQVBHGBPRDKN-VKHMYHEASA-N | [4] |
| SMILES | C--INVALID-LINK--c1cccc(Cl)c1 | [4] |
Experimental Protocols
The synthesis of enantiomerically pure (S)-1-(3-Chlorophenyl)ethanol is of significant interest in medicinal chemistry. Asymmetric synthesis and chiral resolution are the primary methods employed to obtain the desired stereoisomer.
Asymmetric Synthesis via Biocatalytic Reduction
This method utilizes a biocatalyst, such as a specific yeast strain, to achieve high enantioselectivity under mild reaction conditions.
Materials:
-
3-Chloroacetophenone
-
Rhodotorula rubra (or other suitable yeast)
-
Yeast growth medium (e.g., YM broth)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile yeast growth medium with Rhodotorula rubra. Incubate the culture with shaking at an appropriate temperature (e.g., 25-30°C) until a sufficient cell density is reached.
-
Biocatalytic Reduction: Add 3-chloroacetophenone to the yeast culture. The concentration of the substrate should be optimized for the specific yeast strain. Continue the incubation with shaking.
-
Monitoring the Reaction: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Extraction: Once the reaction is complete, saturate the aqueous medium with sodium chloride and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(3-Chlorophenyl)ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the enantiomerically enriched product.[5]
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and can be used to either analyze the enantiomeric excess (e.e.) of a synthesized product or for preparative separation.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD-H often provide good chiral recognition for this type of compound.[6]
Typical Starting Conditions for Analytical Separation:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[6]
-
Flow Rate: 0.5 - 1.0 mL/min.[6]
-
Temperature: Ambient (controlled, e.g., 25°C).[6]
-
Detection: UV at 210 nm or 254 nm.[6]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.[6]
-
System Preparation: Purge the HPLC system with the mobile phase to remove any residual solvents.
-
Sample Preparation: Dissolve a small amount of the synthesized (S)-1-(3-Chlorophenyl)ethanol in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for the determination of the enantiomeric excess.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the asymmetric synthesis and purification of (S)-1-(3-Chlorophenyl)ethanol.
Caption: Experimental workflow for the synthesis and purification of (S)-1-(3-Chlorophenyl)ethanol.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly linking (S)-1-(3-Chlorophenyl)ethanol to specific signaling pathways or detailing its intrinsic biological activity. Its primary role in the scientific literature is as a chiral intermediate for the synthesis of more complex, biologically active molecules.[1] The stereospecificity of this alcohol is critical in these syntheses, as the chirality of the final compound often dictates its interaction with biological targets and, consequently, its pharmacological effect.
Safety and Handling
(S)-1-(3-Chlorophenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling.
Conclusion
(S)-1-(3-Chlorophenyl)ethanol is a valuable chiral building block with well-defined chemical and physical properties. The methodologies for its asymmetric synthesis and purification are well-established, enabling the production of this key intermediate for the development of new pharmaceutical agents. While its direct biological activity is not extensively documented, its importance in the stereoselective synthesis of bioactive compounds is undeniable. Researchers and drug development professionals should handle this compound with appropriate safety measures as outlined in its SDS.
References
- 1. (S)-1-(3'-Chlorophenyl)Ethanol | Takasago International Corporation | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
